molecular formula C10H7ClN4O3S B12905377 5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one CAS No. 62688-67-9

5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one

Cat. No.: B12905377
CAS No.: 62688-67-9
M. Wt: 298.71 g/mol
InChI Key: JTALDJUVILJWKC-UHFFFAOYSA-N
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Description

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazinone core substituted with amino, nitro, and thio groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-aminophenol to produce 2-amino-5-nitrophenol, which is then reacted with thio compounds and chloropyridazinone under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process requires stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones and aminophenyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrophenol
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • 2-Amino-5-nitropyridine

Uniqueness

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Biological Activity

5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one is a complex organic compound known for its diverse biological activities. Its structure includes a pyridazine ring, an amino group, and a nitro group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClN4O3SC_{10}H_{7}ClN_{4}O_{3}S. The compound's structure can be represented as follows:

Structure C10H7ClN4O3S\text{Structure }\text{C}_{10}\text{H}_{7}\text{ClN}_{4}\text{O}_{3}\text{S}

The presence of various functional groups such as nitro (NO2-NO_2), amino (NH2-NH_2), and sulfanyl (SH-SH) significantly influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which may be leveraged for therapeutic purposes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectMechanism of Action
AntimicrobialEffective against Gram-positive bacteriaDisruption of cell wall synthesis
AntiproliferativeInhibition of cancer cell growthInduction of apoptosis
Enzyme InhibitionInhibition of metabolic enzymesCompetitive inhibition at active sites

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Anticancer Research : In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group in the structure may contribute to increased ROS production, leading to oxidative stress in microbial cells.
  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.
  • Protein Interaction : Binding studies suggest that it interacts with specific proteins involved in signal transduction pathways, modulating their activity.

Properties

CAS No.

62688-67-9

Molecular Formula

C10H7ClN4O3S

Molecular Weight

298.71 g/mol

IUPAC Name

4-(2-amino-5-nitrophenyl)sulfanyl-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C10H7ClN4O3S/c11-9-8(4-13-14-10(9)16)19-7-3-5(15(17)18)1-2-6(7)12/h1-4H,12H2,(H,14,16)

InChI Key

JTALDJUVILJWKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SC2=C(C(=O)NN=C2)Cl)N

Origin of Product

United States

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